molecular formula C11H10ClN3O2 B12117462 7-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide

7-Chloro-4-hydroxy-8-methylquinoline-3-carbohydrazide

Cat. No.: B12117462
M. Wt: 251.67 g/mol
InChI Key: BILJDAQIDGSACH-UHFFFAOYSA-N
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Description

    7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid: is a chemical compound with the molecular formula C₁₁H₈ClNO₃. It falls within the quinoline class of compounds.

  • Quinolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The chlorine substitution at position 7 and the hydroxyl group at position 4 give this compound its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves several steps. One common synthetic route starts with the reaction of 8-methylquinoline with chloroacetyl chloride to form an intermediate. Subsequent hydrolysis of this intermediate yields the desired compound.

      Reaction Conditions: The specific reaction conditions may vary, but typically involve refluxing the reaction mixture in suitable solvents (such as ethanol or acetonitrile) with appropriate catalysts.

      Industrial Production: While industrial-scale production methods may differ, the compound can be synthesized using similar principles on a larger scale.

  • Chemical Reactions Analysis

      Reactivity: 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinoline derivatives.

      Biology and Medicine: Researchers explore its potential as a pharmacophore for drug development due to its structural features.

      Industry: It may find applications in the production of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism by which 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid exerts its effects depends on its specific use. It could involve interactions with cellular receptors, enzymes, or metabolic pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other quinoline derivatives, such as 8-methylquinoline and 7-chloroquinoline, share some structural features.

      Uniqueness: The combination of chlorine substitution at position 7 and the hydroxyl group at position 4 distinguishes this compound from related quinolines.

    Properties

    Molecular Formula

    C11H10ClN3O2

    Molecular Weight

    251.67 g/mol

    IUPAC Name

    7-chloro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide

    InChI

    InChI=1S/C11H10ClN3O2/c1-5-8(12)3-2-6-9(5)14-4-7(10(6)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17)

    InChI Key

    BILJDAQIDGSACH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NN)Cl

    Origin of Product

    United States

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